N-BUTYL-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-3-10-19(14-8-5-4-6-9-14)17(21)15-13-16-20(18-15)11-7-12-22-16/h4-6,8-9,13H,2-3,7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYZUQWPEXWWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with an oxazine precursor under specific conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, followed by refluxing to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-BUTYL-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly as kinase inhibitors or antimicrobial agents.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-BUTYL-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo-oxazine scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Substituent Variations and Molecular Properties
Key Observations
The chlorosulfonyl derivative (CAS 1785314-07-9) exhibits polar functional groups that may improve aqueous solubility but reduce membrane permeability .
Synthetic Accessibility :
- Ethyl ester derivatives (e.g., 3D-YWB00360 in ) are typically easier to synthesize due to the stability of ester groups under standard reaction conditions, whereas carboxamides require more specialized coupling reagents .
Crystallographic Characterization :
- SHELX programs () are widely used for resolving crystal structures of such heterocycles. The pyrazolo-oxazine core’s rigidity and hydrogen-bonding motifs (as analyzed in ) contribute to predictable crystal packing, aiding in structural validation .
Research Findings and Data Gaps
- Solubility and Stability: No direct solubility data are available for the target compound. However, the ethyl ester analog () is likely more lipophilic than the carboxamide derivatives, impacting drug-likeness parameters.
Notes on Literature Consistency
- Discrepancies in CAS numbers for 3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid (1785314-07-9 in vs. 1365937-81-0 in ) highlight the need for cross-referencing synthetic protocols and analytical data .
Q & A
Q. What are the key synthetic strategies for N-butyl-N-phenyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide?
The synthesis typically involves multi-step routes, starting with cyclization of pyrazole and oxazine precursors. Critical steps include:
- Cyclocondensation : Reacting substituted pyrazole intermediates with carbonyl-containing reagents under controlled temperatures (80–120°C) in aprotic solvents like DMF or THF .
- Functionalization : Introducing the N-butyl and N-phenyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:
- Crystallization : Slow evaporation from a solvent mixture (e.g., ethanol/dichloromethane).
- Data Collection : Using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL software for solving and refining the structure, with attention to hydrogen bonding networks and puckering parameters .
Q. What analytical techniques confirm the compound’s structure and purity?
- NMR Spectroscopy : and NMR to verify substituent integration and connectivity .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How can contradictions in crystallographic data during refinement be resolved?
Discrepancies in thermal parameters or bond lengths often arise from disordered solvent molecules or twinning. Strategies include:
Q. How to optimize reaction conditions to minimize by-products in pyrazolo-oxazine synthesis?
Side products like regioisomers or uncyclized intermediates can be mitigated by:
- Solvent Control : Using polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)) for coupling steps to improve regioselectivity .
- Reaction Monitoring : In situ FTIR or TLC to track progress and terminate reactions at optimal conversion .
Q. How does the compound’s bioactivity compare to structural analogs?
Comparative studies require:
- In Vitro Assays : Testing against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (K) .
- QSAR Modeling : Correlating substituent effects (e.g., N-phenyl vs. N-benzyl) with activity. For example, bulkier groups may enhance hydrophobic interactions but reduce solubility .
- Metabolic Stability : Microsomal assays (human liver microsomes) to compare half-life (t) with analogs .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., ATP-binding pockets) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and hydrogen bond persistence .
- Free Energy Calculations : MM-PBSA to estimate ΔG for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
